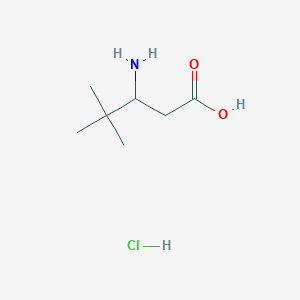![molecular formula C18H20ClNO3 B2974290 N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide CAS No. 923752-67-4](/img/structure/B2974290.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide” is likely an organic compound containing a benzyl group, a methoxy group, a chloro group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzyl and methoxy groups, the introduction of the chloro group, and the formation of the acetamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . The presence of the benzyl, methoxy, chloro, and acetamide groups would be expected to give characteristic signals in these spectra .Chemical Reactions Analysis
The compound’s reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule’s electron distribution, impacting its electrophilic substitution patterns.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These properties could include its melting point, solubility, and crystalline structure . The compound’s chemical properties, such as its acidity/basicity and reactivity towards different reagents, would be influenced by the functional groups present in the molecule.Mecanismo De Acción
N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and cell growth. In inflammation research, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), which plays a role in the regulation of inflammation and immune response. In neurodegenerative disorder research, this compound inhibits the activity of acetylcholinesterase (AChE), which plays a role in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In inflammation research, this compound has been shown to reduce oxidative stress, cytokine production, and leukocyte infiltration. In neurodegenerative disorder research, this compound has been shown to improve cognitive function, reduce neuronal damage, and increase neurotrophic factor levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for specific targets. However, this compound also has limitations, such as its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide. In cancer research, future studies could focus on the combination of this compound with other anticancer agents and the development of this compound derivatives with improved efficacy and safety. In inflammation research, future studies could focus on the identification of new targets for this compound and the evaluation of its potential use in chronic inflammatory diseases. In neurodegenerative disorder research, future studies could focus on the development of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Conclusion
This compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound could lead to the development of new therapeutic agents for cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide, followed by the reaction of the resulting benzyl ether with chloroacetyl chloride and N-methylamine. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, this compound has been shown to protect neurons from damage and improve cognitive function.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-20(18(21)11-19)12-15-8-9-16(17(10-15)22-2)23-13-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMFVIWPCLLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)

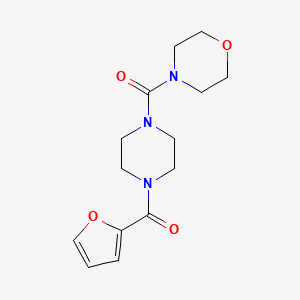

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)
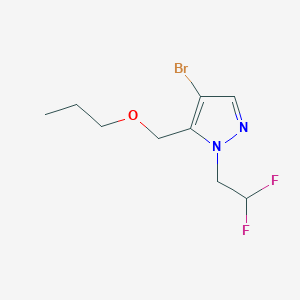
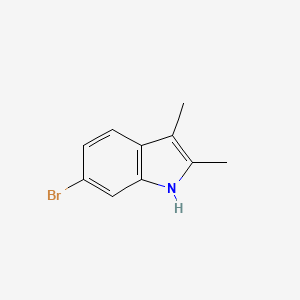
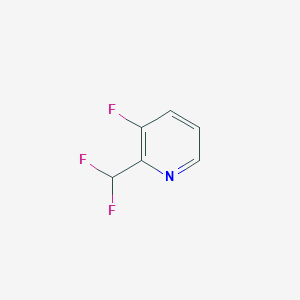
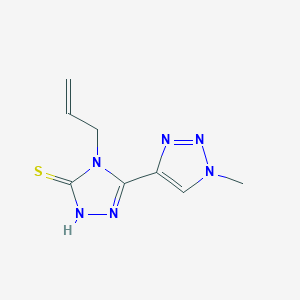
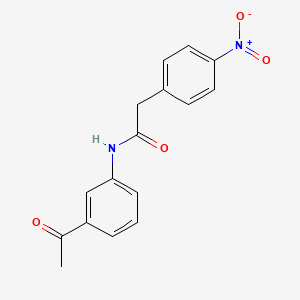


![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)
